REACTION_CXSMILES
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[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH2:19])[CH:10]=[C:11]([Br:18])[C:12]=3[OH:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[C:4](Br)[CH:3]=1.C1[C:36]2[C:35](=[O:37])[C:34]3[C:29](=CC=CC=3)[C:28](=O)[C:27]=2C=CC=1>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH2:19])[CH:10]=[C:11]([Br:18])[C:12]=3[OH:17])[C:7](=[O:20])[C:6]=2[C:5]([OH:21])=[C:4]([O:37][C:35]2[CH:36]=[CH:27][CH:28]=[CH:29][CH:34]=2)[CH:3]=1
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Name
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|
Quantity
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11.7 g
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Type
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reactant
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Smiles
|
NC1=CC(=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)O)Br)N)=O)O)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=2C(C3=C(C=C(C(=C3C(C12)=O)O)Br)N)=O)O)OC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |